molecular formula C16H14N2O2S B084751 8-(Tosylamino)quinoline CAS No. 10304-39-9

8-(Tosylamino)quinoline

Cat. No.: B084751
CAS No.: 10304-39-9
M. Wt: 298.4 g/mol
InChI Key: ZSMKPYXVUIWTCT-UHFFFAOYSA-N
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Description

8-p-Tosylaminoquinoline, also known as 8-(p-Toluenesulfonylamino)quinoline, is a chemical compound with the molecular formula C16H14N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

The primary target of 8-(Tosylamino)quinoline, also known as 4-methyl-N-quinolin-8-ylbenzenesulfonamide or Benzenesulfonamide, 4-methyl-N-8-quinolinyl-, is the NF-κB signaling pathway in macrophages . This pathway plays a crucial role in the inflammatory response, which can contribute to the development of various conditions such as cancer, diabetes, atherosclerosis, and septic shock .

Mode of Action

This compound interacts with its targets by suppressing the activation of NF-κB and its upstream signaling elements, including inhibitor of κB (IκBα), IκBα kinase (IKK), and Akt in lipopolysaccharide (LPS)-activated RAW264.7 cells . This suppression leads to a decrease in the production of NO, TNF-α, and PGE2, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the Akt/NF-κB pathway , a critical biochemical pathway involved in inflammation . By inhibiting this pathway, this compound suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the level of transcription in LPS-activated RAW264.7 cells .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of the production of NO, TNF-α, and PGE2 in LPS-activated RAW264.7 cells and peritoneal macrophages . It also dose-dependently suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the transcription level in LPS-activated RAW264.7 cells .

Action Environment

It’s noted that the compound exhibits significant anti-inflammatory activity through the inhibition of the akt/nf-κb pathway , suggesting that its action, efficacy, and stability could potentially be influenced by factors that affect this pathway.

Biochemical Analysis

Biochemical Properties

8-(Tosylamino)quinoline has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated cells . This suggests that this compound may interact with enzymes involved in the production of these molecules, potentially acting as an inhibitor .

Cellular Effects

In terms of cellular effects, this compound has been shown to suppress the expression of pro-inflammatory genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and the cytokines interleukin-1β (IL-1β) and IL-6 at the level of transcription in LPS-activated cells . This suggests that this compound may influence cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the suppression of the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and its upstream signaling elements, including inhibitor of κB (IκBα), IκBα kinase (IKK), and Akt in LPS-activated cells . This indicates that this compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, oral administration of 20 and 40 mg/kg this compound for 3 days significantly alleviated the signs of LPS-induced hepatitis and HCl/EtOH-induced gastritis, respectively, in ICR mice . This suggests that the effects of this compound can vary with different dosages, and that high doses may have toxic or adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Tosylaminoquinoline typically involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for 8-p-Tosylaminoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-p-Tosylaminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMKPYXVUIWTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065031
Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10304-39-9
Record name 8-(p-Toluenesulfonylamino)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10304-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Tolylsulfonylamino)quinoline
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Record name 8-p-Tosylaminoquinoline
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Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
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Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
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Record name Benzenesulfonamide, 4-methyl-N-8-quinolinyl-
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Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (200 mg, 1.38 mmol), p-toluenesulfonyl chloride (260 mg, 1.3 mmol) and DMAP (cat.) gave the title compound (250 mg, 60%) after trituration from n-hexane.
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260 mg
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60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of 8-(Tosylamino)quinoline and how does this interaction affect cancer cells?

A1: Research suggests that this compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells []. This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. This compound inhibits the phosphorylation of key enzymes within this pathway, namely PI3K, PDK1, and Akt []. This inhibition leads to decreased downstream signaling and ultimately suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits processes like cell invasion and migration [].

Q2: How does the anti-cancer activity of this compound compare to other known inhibitors of the PI3K/Akt pathway?

A2: Studies have shown that this compound exhibits similar anti-cancer properties to other known PI3K/Akt pathway inhibitors, such as LY294002 []. When tested in various cancer cell lines, this compound demonstrated potent inhibition of cell proliferation, with IC50 values comparable to those of LY294002 []. This suggests that this compound may offer a valuable alternative or complementary therapeutic option for targeting this crucial pathway in cancer.

Q3: Beyond its in vitro activity, has this compound shown efficacy in preclinical models of cancer?

A3: Yes, in vivo studies using a mouse model demonstrated that intraperitoneal administration of this compound effectively suppressed tumor growth by up to 40% compared to untreated controls []. This finding further strengthens the potential of this compound as a viable anti-cancer therapeutic. Further investigations in different preclinical models are needed to validate these findings and optimize dosing strategies.

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